![molecular formula C14H8F6O4S B1379994 双[3-(三氟甲基)苯基]硫酸盐 CAS No. 1417220-66-6](/img/structure/B1379994.png)
双[3-(三氟甲基)苯基]硫酸盐
描述
“Bis[3-(trifluoromethyl)phenyl] sulfate” is a chemical compound with the molecular formula C14H8F6O4S . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of “Bis[3-(trifluoromethyl)phenyl] sulfate” and related compounds has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis (trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .Molecular Structure Analysis
The molecular structure of “Bis[3-(trifluoromethyl)phenyl] sulfate” is characterized by the presence of two 3-(trifluoromethyl)phenyl groups attached to a sulfate group . The molecular weight of this compound is 386.27 g/mol .科学研究应用
医药化合物不对称合成
双[3-(三氟甲基)苯基]硫酸盐被用于对映体富集中间体的非对称合成。此过程对于生产旋光性医药化合物至关重要。 例如,(S)-3,5-双(三氟甲基)苯乙醇的对映体是合成降脂剂的关键中间体 .
抗菌药物开发
该化合物的衍生物已被探索用于其对耐药菌的强效生长抑制作用。 这包括设计和合成对MRSA(耐甲氧西林金黄色葡萄球菌)和VRE(耐万古霉素肠球菌)等病原体具有显著活性的吡唑衍生物 .
有机转化中的催化
在有机化学领域,双[3-(三氟甲基)苯基]硫酸盐作为H-键催化剂中的一个基团。 这些催化剂被广泛用于促进各种有机转化,提高化学反应的效率和选择性 .
化学衍生化
该化合物也用于氨基功能化表面的化学衍生化。 这种衍生化对于改变表面的化学性质以用于各种分析和合成应用至关重要 .
全细胞生物催化
双[3-(三氟甲基)苯基]硫酸盐的三氟甲基苯基部分在全细胞生物催化中发挥作用。 它用于增加底物与催化剂的比例,这是利用全细胞生物催化剂不对称生产对映体富集中间体应用中的一个关键目标 .
抗菌研究
研究人员已将三氟甲基苯基部分整合到新型抗菌剂的结构中。 这些研究旨在发现治疗由耐抗生素菌株引起的感染的新方法 .
提高催化效率
该化合物是开发改变全细胞生物催化剂呼吸模式的策略的一部分。 这种改变以及使用天然深共熔溶剂可以显着提高生物还原的催化效率 .
芳基氨基硫代羰基吡啶鎓两性离子盐的合成
最后,双[3-(三氟甲基)苯基]硫酸盐用于制备芳基氨基硫代羰基吡啶鎓两性离子盐。 这些盐在各种化学合成中都有应用,是通过与吡咯烷基吡啶的放热反应制备的 .
未来方向
The future directions for “Bis[3-(trifluoromethyl)phenyl] sulfate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, sulfur-rich polyimides containing the bis (3- (trifluoromethyl)phenyl)thiophene moiety have been reported, indicating potential applications in high-refractive-index applications .
生化分析
Biochemical Properties
Bis[3-(trifluoromethyl)phenyl] sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
Bis[3-(trifluoromethyl)phenyl] sulfate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These effects on cellular processes highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Bis[3-(trifluoromethyl)phenyl] sulfate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . For example, Bis[3-(trifluoromethyl)phenyl] sulfate can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[3-(trifluoromethyl)phenyl] sulfate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Bis[3-(trifluoromethyl)phenyl] sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Bis[3-(trifluoromethyl)phenyl] sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of Bis[3-(trifluoromethyl)phenyl] sulfate can cause toxicity and adverse effects, such as organ damage and altered metabolic function . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Bis[3-(trifluoromethyl)phenyl] sulfate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, Bis[3-(trifluoromethyl)phenyl] sulfate can influence metabolic pathways by modulating enzyme activity and gene expression, thereby affecting the overall metabolic state of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of Bis[3-(trifluoromethyl)phenyl] sulfate within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, Bis[3-(trifluoromethyl)phenyl] sulfate can localize to specific cellular compartments, where it can interact with target biomolecules and exert its biochemical effects . These transport and distribution mechanisms are important for understanding the compound’s cellular activity.
Subcellular Localization
The subcellular localization of Bis[3-(trifluoromethyl)phenyl] sulfate is essential for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Bis[3-(trifluoromethyl)phenyl] sulfate may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.
属性
IUPAC Name |
bis[3-(trifluoromethyl)phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLOHYYVKKUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


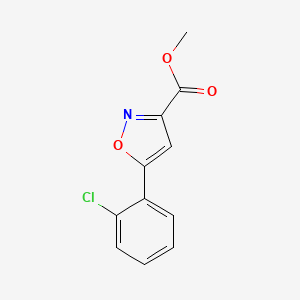
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

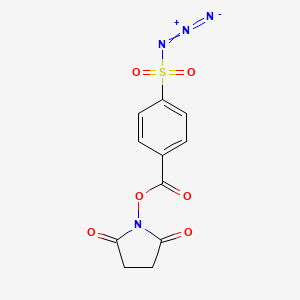
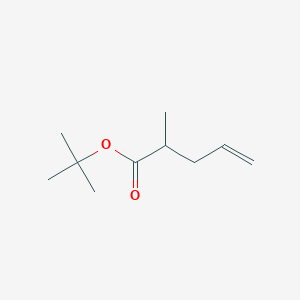

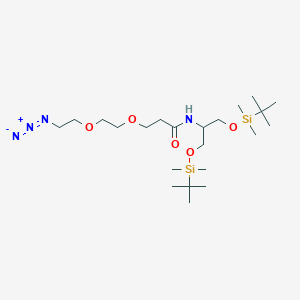
![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
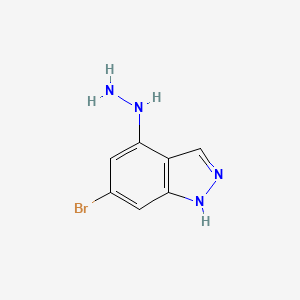
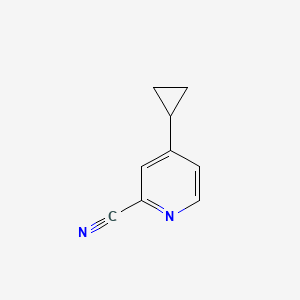
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
